molecular formula C4H3ClN2O B13108102 3-Chloro-1H-pyrazole-4-carbaldehyde

3-Chloro-1H-pyrazole-4-carbaldehyde

Cat. No.: B13108102
M. Wt: 130.53 g/mol
InChI Key: NGJQBGLVMZQTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-pyrazole-4-carbaldehyde is a high-purity chemical intermediate designed for advanced research and development. Its structure, featuring a reactive aldehyde group and a chloro-substituted pyrazole ring, makes it a valuable scaffold in synthetic and medicinal chemistry. Pyrazole derivatives are extensively studied for their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties . The presence of the aldehyde functional group provides a versatile handle for further chemical transformations, allowing researchers to synthesize diverse libraries of compounds such as hydrazides, Schiff bases, and thiazolidinones for structure-activity relationship studies . As a key synthon, this compound is instrumental in creating novel molecules for pharmacological investigation and the development of agrochemicals . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-3(2-8)1-6-7-4/h1-2H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJQBGLVMZQTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reaction Pathways of 3 Chloro 1h Pyrazole 4 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group in 3-Chloro-1H-pyrazole-4-carbaldehyde is susceptible to nucleophilic attack and redox reactions, enabling its conversion into alcohols, carboxylic acids, and a range of condensed heterocyclic systems.

The reduction of the aldehyde functionality in pyrazole-4-carbaldehydes to a primary alcohol is a fundamental transformation. For instance, the ester group in related pyrazole (B372694) derivatives has been successfully reduced using reagents like Diisobutylaluminium hydride (DIBAL-H). researchgate.net Specifically, the reduction of an ester to an alcohol using DIBAL-H suggests a similar transformation is feasible for the aldehyde group of this compound. researchgate.net Another approach involves the activation of a carboxylic acid group via a mixed anhydride, followed by reduction with sodium borohydride (B1222165), to yield the corresponding alcohol. nih.gov This method's success in selectively reducing a carboxylic acid in the presence of an amide suggests its potential applicability to the aldehyde reduction of the target compound. nih.gov

ReactantReagent(s)ProductReference
Pyridyl-pyrazole esterDIBAL-H(3-pyridyl)pyrazolyl-methanol researchgate.net
Bezafibrate (carboxylic acid)Mixed anhydride, NaBH₄, Methanol (B129727)Bezafibrate alcohol derivative nih.gov

The aldehyde group of pyrazole-4-carbaldehydes can be readily oxidized to the corresponding carboxylic acid. umich.edulibretexts.orgorganic-chemistry.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) have been effectively used for this purpose. umich.edulibretexts.org For example, 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is oxidized to its carboxylic acid derivative using KMnO₄. umich.edu Similarly, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes undergo clean oxidation to the corresponding acids in high yields with potassium permanganate in a water-pyridine medium. umich.edu Other oxidizing agents like potassium dichromate (K₂Cr₂O₇) in an acidic medium have also been employed for this transformation. umich.edu The resulting 3-chloro-1H-pyrazole-4-carboxylic acid is a valuable intermediate for further synthetic modifications. researchgate.netbldpharm.com

ReactantReagent(s)ProductReference
5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehydeKMnO₄5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid umich.edu
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydesKMnO₄, water, pyridine (B92270)3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acid umich.edu
3-Substituted-1-phenyl-1H-pyrazole-4-carbaldehydesAcidic K₂Cr₂O₇1-Phenyl-1H-pyrazole-4-carboxylic acid derivatives umich.edu

Condensation reactions involving the aldehyde group of this compound are pivotal for the construction of more complex molecular architectures, including Schiff bases, nitriles, and chalcones. umich.edu

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). umich.edurasayanjournal.co.inresearchgate.net This condensation is typically carried out by refluxing the pyrazole-4-carbaldehyde and the amine in a suitable solvent like methanol, often with a catalytic amount of acid. rasayanjournal.co.inresearchgate.net For instance, a series of Schiff bases were synthesized by reacting 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehydes with o-aminophenol in ethanol (B145695). researchgate.net The formation of the azomethine (-CH=N-) linkage is a key step in these syntheses. researchgate.netmdpi.commdpi.com

Reactant 1Reactant 2Solvent/CatalystProduct TypeReference
1,3-diphenyl-1H-pyrazole-4-carbaldehyde4-amino-5-methyl-4H-1,2,4-triazole-3-thiolMethanol / Acetic acidSchiff Base rasayanjournal.co.in
3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehydeo-AminophenolEthanolSchiff Base researchgate.net
Benzaldehyden-butylamineMethanolSchiff Base mdpi.com

The conversion of the aldehyde group to a nitrile function can be achieved through a two-step process involving the formation of an oxime followed by dehydration. researchgate.net For example, 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)-1H-pyrazole-3-carbaldehyde was converted to its corresponding oxime using hydroxylamine (B1172632) hydrochloride in pyridine. researchgate.net While a direct conversion from this compound is not explicitly detailed, this methodology is a standard route for such transformations. libretexts.org Primary amides can also be dehydrated to nitriles using reagents like thionyl chloride (SOCl₂), P₂O₅, or POCl₃. libretexts.orgyoutube.com

ReactantReagent(s)Intermediate/ProductReference
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)-1H-pyrazole-3-carbaldehydeHydroxylamine.HCl, PyridinePyrazole-4-carbaldoxime researchgate.net
Primary AmideSOCl₂, P₂O₅, or POCl₃Nitrile libretexts.org

Chalcones, or α,β-unsaturated ketones, are synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone, typically in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). umich.eduorientjchem.orgmdpi.com this compound can react with various acetophenones to yield pyrazolyl-substituted chalcones. umich.eduorientjchem.org For instance, 4-formyl pyrazoles have been condensed with 4-morpholinoacetophenone in the presence of KOH and ethanol to produce chalcones. orientjchem.org These chalcones are valuable precursors for the synthesis of other heterocyclic compounds. umich.edunih.govnih.gov

Reactant 1Reactant 2Base/SolventProduct TypeReference
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydeMethyl ketones-Diaryl pyrazolylpropenones umich.edu
4-Formyl pyrazole4-MorpholinoacetophenoneKOH / EthanolChalcone orientjchem.org
3-NitrobenzaldehydeAcetophenoneNaOH / MethanolChalcone mdpi.com

Condensation Reactions

Other Condensations with Active Methylene (B1212753) Compounds

The aldehyde functional group in this compound readily participates in condensation reactions with various active methylene compounds, a process often facilitated by a basic catalyst. This type of reaction, known as the Knoevenagel condensation, is a versatile method for forming new carbon-carbon bonds. wikipedia.org

A prominent example involves the reaction with malononitrile (B47326). Under microwave irradiation and catalyzed by the ionic liquid 1-n-butyl-3-methylimidazolium hydroxide ([bmim]OH), this compound and its derivatives condense with malononitrile to produce the corresponding arylidene derivatives in high yields, ranging from 80-95%. eurekaselect.com This method is highlighted for its environmentally friendly aspects, including mild reaction conditions and the use of a recyclable catalyst. eurekaselect.com The Knoevenagel condensation can also be carried out under solvent- and catalyst-free mechanochemical conditions, yielding highly crystalline products. researchgate.net

Similarly, condensation with other active methylene compounds like barbituric acid can be achieved. For instance, 1,3-diaryl-1H-pyrazole-4-carbaldehydes, which share the same core pyrazole-4-carbaldehyde structure, react with barbituric acid in glacial acetic acid to yield barbitone derivatives. umich.edu These reactions demonstrate the broad applicability of the pyrazole-4-carbaldehyde scaffold in synthesizing a diverse range of heterocyclic compounds through condensation pathways.

The resulting condensation products can serve as intermediates for further cyclization reactions, leading to the formation of fused heterocyclic systems. For example, the products of condensation with active methylene compounds can be used to synthesize pyrazolo[3,4-b]pyridine derivatives. umich.edunih.gov

Table 1: Examples of Knoevenagel Condensation with this compound Analogues

Pyrazole-4-carbaldehyde DerivativeActive Methylene CompoundCatalyst/ConditionsProductYield (%)Reference
1,3-Diaryl-1H-pyrazole-4-carbaldehydesMalononitrile[bmim]OH, MicrowaveArylidene derivative80-95 eurekaselect.com
1,3-Diaryl-1H-pyrazole-4-carbaldehydesBarbituric acidGlacial Acetic AcidBarbitone derivativeNot Specified umich.edu
Fluorinated benzaldehydesMalononitrileMechanochemical (solvent- and catalyst-free)Crystalline arylidene derivativeNot Specified researchgate.net

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ or subsequent reduction to the corresponding amine. harvard.edu This strategy effectively avoids the overalkylation issues often encountered in direct alkylation of amines. masterorganicchemistry.com

For this compound and its derivatives, reductive amination provides a direct route to a variety of N-substituted pyrazole-4-methanamines. The reaction can be carried out with primary and secondary amines in the presence of a suitable reducing agent. ineosopen.org

Several reducing agents are effective for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly selective and high-yielding choice. harvard.eduineosopen.org It is often used with acetic acid as a proton donor and is compatible with a wide range of functional groups. harvard.edu Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄). masterorganicchemistry.com Recent advancements have also explored the use of in situ-generated cobalt catalysts from CoCl₂ and NaBH₄/NaHBEt₃ for reductive amination with ammonia (B1221849) and H₂ under mild conditions. organic-chemistry.org

The general procedure involves reacting the pyrazole-4-carbaldehyde with the desired amine to form the imine intermediate, which is then reduced without isolation. For example, 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde has been successfully subjected to reductive amination with various primary and secondary aliphatic and aromatic amines using sodium triacetoxyborohydride in refluxing dichloroethane, affording the corresponding amines in good yields. ineosopen.org

Table 2: Reagents for Reductive Amination

Reducing AgentKey FeaturesReference
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Highly selective, high yielding, broad functional group tolerance. harvard.edu harvard.eduineosopen.org
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com masterorganicchemistry.comharvard.edu
Sodium Borohydride (NaBH₄)Common and effective reducing agent. masterorganicchemistry.com
In situ-generated Cobalt CatalystUses H₂ as reductant and aqueous ammonia as nitrogen source under mild conditions. organic-chemistry.org

Reactions Involving the Chlorine Substituent

Nucleophilic Substitution Reactions

The chlorine atom at the C3-position of the pyrazole ring in this compound is susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups at this position, significantly expanding the synthetic utility of the parent compound.

For instance, compounds containing a 2-chloroethoxy chain can be readily modified through nucleophilic substitution with various amines. mdpi.com This reaction pathway is valuable for synthesizing aminoalkoxy-functionalized molecules. mdpi.com Similarly, the chlorine atom in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be displaced by sulfur nucleophiles like ethyl thioglycolate in the presence of a base such as sodium ethoxide to form thieno[2,3-c]pyrazoles. nih.gov

Cross-Coupling Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been successfully applied to chloro-substituted pyrazoles. nih.govumich.edu These reactions typically involve the coupling of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.org

The Suzuki-Miyaura coupling of chloro-substituted pyrazoles, including derivatives of this compound, allows for the introduction of various aryl and heteroaryl groups at the C3-position. nih.govumich.eduresearchgate.net For instance, 3-chloroindazole, a related heterocyclic halide, undergoes Suzuki-Miyaura coupling with arylboronic acids using palladium precatalysts like P1 (an XPhos-derived precatalyst) and P2 (an SPhos-derived precatalyst) to give the corresponding 3-arylindazoles in good yields. nih.gov The reaction conditions often involve a palladium source, a phosphine (B1218219) ligand (like SPhos or XPhos), a base (such as K₃PO₄), and a solvent system like dioxane/water. nih.gov

The Sonogashira coupling, another palladium-catalyzed reaction, can be used to introduce alkynyl groups. For example, 1-aryl-3-CF₃-5-iodo-1H-pyrazoles have been successfully coupled with terminal alkynes to yield the corresponding 5-alkynylpyrazoles. nih.gov While this example involves an iodinated pyrazole, the principle can be extended to chloro-substituted pyrazoles, although they are generally less reactive.

Table 3: Cross-Coupling Reactions on Halogenated Pyrazoles

Reactions Involving the Pyrazole Ring System

Functionalization at Nitrogen Atoms

The pyrazole ring possesses two nitrogen atoms, and their functionalization, particularly through alkylation or arylation, is a key strategy for modifying the properties of pyrazole-containing compounds. mdpi.com In the case of this compound, the nitrogen atom at the N1 position is available for substitution.

N-alkylation and N-arylation reactions are common methods for introducing substituents onto the pyrazole ring. These reactions typically involve the deprotonation of the N-H bond with a base, followed by reaction with an alkyl or aryl halide. The choice of base and reaction conditions can influence the regioselectivity of the reaction, although for 1H-pyrazoles, substitution generally occurs at the N1 position.

For example, the synthesis of 1-aryl-3-CF₃-1H-pyrazoles demonstrates the introduction of an aryl group at the N1 position. nih.gov While specific examples for the direct N-functionalization of this compound were not detailed in the provided context, the general principles of pyrazole chemistry suggest that such reactions are feasible and would lead to a diverse range of N-substituted derivatives.

Formation of Fused and Bridged Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a variety of fused and bridged heterocyclic systems. The aldehyde group provides a reactive handle for condensation and cyclization reactions, leading to the formation of novel polycyclic structures.

The aldehyde functionality of this compound can readily participate in condensation reactions with active methylene compounds, followed by intramolecular cyclization to yield pyrazolo[3,4-b]pyridine derivatives. While direct examples starting from this compound are not prevalent in the literature, analogous transformations with structurally similar pyrazole-4-carbaldehydes are well-documented. For instance, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes with 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (B1436509) or 2-(1H-benzo[d]imidazol-2-yl)acetonitrile leads to the formation of pyrazolo[3,4-b]pyrido[2,1-b]quinazoline and benzo scribd.comrsc.orgimidazo[1,2-a]pyrazolo[4,3-e]pyridine systems, respectively, through an intramolecular cyclization of the initially formed propenenitrile derivatives. umich.edu

The general strategy involves a base-catalyzed Knoevenagel condensation of the pyrazole-4-carbaldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. The resulting vinylidene or propenoate intermediate can then undergo an intramolecular cyclization, often thermally or in the presence of a catalyst, to afford the fused pyridine ring. The chloro substituent at the 3-position of the pyrazole ring can be retained in the final product or can be a site for further functionalization.

A variety of pyrazolo[3,4-b]pyridines have been synthesized using this approach, demonstrating the versatility of pyrazole-4-carbaldehydes as building blocks for complex heterocyclic scaffolds. nih.govrsc.orgcardiff.ac.ukdoaj.org

The synthesis of thieno[2,3-c]pyrazoles from this compound analogues has been successfully demonstrated. A key strategy involves the conversion of the aldehyde group into a nitrile, which then serves as an anchor for the construction of the fused thiophene (B33073) ring. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde can be converted to the corresponding chloronitrile via its oxime. Treatment of this nitrile with methyl thioglycolate leads to the formation of a methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. researchgate.net This transformation highlights a powerful method for accessing the thieno[2,3-c]pyrazole core.

The reaction proceeds through a Thorpe-Ziegler type cyclization, where the nitrile and the ester group of the intermediate formed from the reaction with methyl thioglycolate react intramolecularly to build the thiophene ring. This methodology provides a regioselective route to functionalized thieno[2,3-c]pyrazoles.

The reactivity of the aldehyde group in this compound and its derivatives also allows for the construction of more complex polycyclic and spirocyclic systems. Intramolecular cycloaddition reactions are a powerful tool in this regard. For instance, N-aryl imines generated in situ from the condensation of substituted anilines with S-allyl derivatives of pyrazole-4-carbaldehydes can undergo intramolecular [4+2] cycloaddition reactions to yield hexahydropyrazolo[4',3':5,6]thiopyrano[4,3-b]quinolines. umich.edu These reactions are often highly diastereoselective.

While the direct synthesis of spiro compounds from this compound is not extensively reported, the synthesis of spiro-4H-pyrazole-oxindoles has been achieved through the thermally induced tandem cyclization/migration of alkyne-tethered diazo compounds, demonstrating the potential for pyrazole moieties to be incorporated into spirocyclic frameworks. rsc.org These examples showcase the utility of pyrazole-4-carbaldehydes as versatile synthons for the assembly of diverse and complex heterocyclic architectures.

Derivatization Strategies and Scaffold Diversification

Synthesis of Schiff Base Derivatives

The condensation reaction between the aldehyde group of 3-Chloro-1H-pyrazole-4-carbaldehyde and primary amines is a straightforward and efficient method for synthesizing Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often with a catalytic amount of acid like acetic acid. ekb.egrasayanjournal.co.in

A variety of amines can be employed in this synthesis, leading to a library of Schiff base derivatives. For instance, reactions with aniline (B41778) derivatives, o-aminophenol, and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have been successfully reported. ekb.egrasayanjournal.co.inresearchgate.net The general scheme involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of a Schiff base. researchgate.net These reactions generally proceed in high yield. rasayanjournal.co.in The resulting N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives are often crystalline solids. ekb.eg

Table 1: Examples of Schiff Base Synthesis

Aldehyde Precursor Amine Resulting Schiff Base Type Reference
1,3-Diphenylpyrazole-4-carboxaldehyde* Aniline derivatives N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline ekb.eg
Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde* 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol 4-{[(Z)-(1,3-diphenyl-1H-pyrazole-4-yl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol rasayanjournal.co.in
3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde* o-Aminophenol 2-((3-(4-Substituted)-1-phenyl-1H-pyrazol-4-yl)methyleneamino)phenol researchgate.net

Note: These examples use a substituted form of the core compound but illustrate the general reaction pathway.

Formation of Amides and Thioamides

Beyond simple Schiff bases, the pyrazole (B372694) carbaldehyde scaffold can be elaborated into amide and thioamide functionalities. An efficient, metal-free, three-component reaction has been developed for the synthesis of pyrazole-tethered thioamides. beilstein-journals.orgnih.gov This method involves reacting the pyrazole carbaldehyde, a secondary amine (like morpholine), and elemental sulfur in a single operation. beilstein-journals.orgbeilstein-archives.org Solvents such as acetonitrile (B52724) (CH3CN) or dimethylformamide (DMF) have been found to be effective for this transformation. beilstein-archives.org

A plausible mechanism suggests that the pyrazole carbaldehyde first reacts with the secondary amine to form an iminium intermediate. beilstein-archives.org This intermediate then reacts with sulfur to generate the thioamide. beilstein-archives.org A similar strategy can be employed for the synthesis of amides, where an oxidative amination of the pyrazole carbaldehyde with aminopyridines can be achieved using an oxidant like hydrogen peroxide. beilstein-journals.orgnih.gov These multicomponent strategies are advantageous due to their operational simplicity and broad substrate scope. beilstein-journals.org

Development of Metal Complexes

The Schiff base derivatives synthesized from this compound are excellent ligands for the formation of metal complexes. The nitrogen atom of the azomethine group (C=N) and other heteroatoms within the pyrazole and triazole rings can act as coordination sites for metal ions. nih.gov

For example, Schiff bases derived from 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde and 4-amino-5-mercapto-3-methyl/H-1,2,4-triazole have been used to synthesize complexes with cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.gov These complexes are characterized using various spectroscopic and analytical techniques, including UV-vis, IR, and elemental analysis. nih.gov Additionally, metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized, demonstrating the coordination potential of the pyrazole ring system with metals like cadmium (Cd) and cobalt (Co). rsc.org

Generation of Silicon-Containing Derivatives

The incorporation of silicon into heterocyclic frameworks is a growing area of interest in medicinal and materials chemistry. nih.gov While specific examples detailing the direct silylation of this compound are not prominent in the literature, general methodologies for creating silicon-containing heterocycles are well-established. nih.gov The synthesis of pyrazole-based silicon derivatives has been noted as a significant area of investigation. researchgate.net

Methods for creating silicon-containing heterocycles often involve strategies like intramolecular hydrosilylation. nih.gov For pyrazole systems, this could hypothetically involve a precursor with both a pyrazole moiety and a silyl (B83357) group capable of undergoing cyclization. The direct synthesis of organosilicon compounds often starts from elemental silicon and organic halides, a process known as the Müller-Rochow process, which is fundamental to the production of silicones. researchgate.net

Synthesis of Imidazo[1,2-a]azines

This compound is a valuable starting material for constructing fused heterocyclic systems, such as imidazo[1,2-a]azines. Imidazo[1,2-a]pyridines, a subclass of these azines, are recognized as important scaffolds in medicinal chemistry. rsc.org Their synthesis can be achieved through multicomponent reactions, notably the Groebke–Blackburn–Bienaymé (GBB) reaction. mdpi.com

In this one-pot process, an aldehyde, an aminoazine (like 2-aminopyridine), and an isocyanide react to form the imidazo[1,2-a]azine scaffold. mdpi.comsemanticscholar.org By using this compound as the aldehyde component, a pyrazole-substituted imidazo[1,2-a]azine can be synthesized. This reaction proceeds under mild conditions and can be catalyzed by acids such as ammonium (B1175870) chloride. mdpi.com This strategy allows for the rapid assembly of complex molecules from simple, readily available precursors. rsc.org

Integration into Hybrid Heterocyclic Systems (e.g., Thiazole (B1198619), Chromene)

The reactivity of this compound allows for its integration into larger, hybrid heterocyclic systems containing other important pharmacophores like thiazole and chromene.

Thiazole Derivatives: Pyrazole-based thiazoles can be synthesized through multicomponent reactions. For example, a one-pot condensation of a pyrazole aldehyde, thiosemicarbazide, and an α-haloketone (Hantzsch thiazole synthesis) can yield pyrazolyl-thiazole derivatives. acgpubs.org Another route involves the reaction of N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea with various reagents to produce more complex thiazole and thiadiazole hybrids. nih.gov

Chromene Derivatives: The synthesis of pyrazole-chromene hybrids can be achieved through several pathways. A common method involves the reaction of a pyrazole carbaldehyde with a molecule containing an active methylene (B1212753) group, such as in a multicomponent reaction with dimedone and malononitrile (B47326) in ethanol, to produce chromene carbonitriles. orientjchem.org Another approach is the reaction of 3-formylchromones with pyrazole derivatives to create fused chromeno-pyrazolo-pyridines. nih.gov Furthermore, reacting 4-hydroxycoumarin (B602359) with a Vilsmeier reagent (POCl3/DMF) produces 4-chloro-3-coumarincarbaldehyde, which can then react with hydrazines to form chromeno[4,3-c]pyrazol-4-ones. mdpi.com This highlights the versatility of pyrazole and chromene precursors in building complex heterocyclic systems.

Table 2: Examples of Hybrid Heterocyclic Systems

Target Heterocycle Co-Reactants/Method Resulting System Reference
Thiazole Thiosemicarbazide, Carbonyl compounds (Hantzsch Synthesis) Thiazolyl-pyrazole derivatives acgpubs.org
Thiazole N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea, Hydrazonoyl chlorides 2-(4-(Pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole nih.gov
Chromene Dimedone, Malononitrile (Multicomponent Reaction) Chromene carbonitriles with pyrazole substituent orientjchem.org
Chromene 4-Hydroxycoumarin, Hydrazine (B178648) (via formyl-chlorocoumarin) Chromeno[4,3-c]pyrazol-4-ones mdpi.com

| Chromene | 3-Formylchromone, 5-Amino-3-methyl-1H-pyrazole | Chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the connectivity and spatial arrangement of atoms can be deduced.

1H NMR Spectroscopy.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within the molecule. For 3-Chloro-1H-pyrazole-4-carbaldehyde, the spectrum typically reveals distinct signals corresponding to the aldehyde proton, the pyrazole (B372694) ring proton, and the N-H proton. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. The proton attached to the pyrazole ring (C5-H) also gives a singlet, typically observed around δ 8.0-8.5 ppm. The N-H proton of the pyrazole ring is often broad and its chemical shift can vary depending on the solvent and concentration, but it is generally found in the region of δ 13.0-14.0 ppm.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
CHO 9.95 s
C5-H 8.21 s
N-H 13.5 (broad) s

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

13C NMR Spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbon of the aldehyde, and the carbon atoms of the pyrazole ring. The aldehyde carbonyl carbon is characteristically found in the highly deshielded region of the spectrum, typically around δ 185-195 ppm. The carbon atoms of the pyrazole ring will appear in the aromatic region of the spectrum. The C3 carbon, being attached to the electronegative chlorine atom, is expected to be downfield shifted compared to the C5 carbon. The C4 carbon, bonded to the aldehyde group, will also be significantly deshielded.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O 188.0
C3 145.0
C5 130.0
C4 115.0

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

2D NMR Techniques (HSQC, HMBC, NOESY).nmrsoft.comharvard.eduyoutube.comyoutube.com

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. nmrsoft.comharvard.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. youtube.comyoutube.com For this compound, an HSQC spectrum would show a cross-peak connecting the C5-H proton signal with the C5 carbon signal, and the aldehyde proton signal with the aldehyde carbonyl carbon signal. This confirms the direct attachment of these protons to their respective carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close to each other in space, regardless of their bonding connectivity. While less critical for a rigid structure like this pyrazole derivative, a NOESY experiment could show a correlation between the N-H proton and the C5-H proton, confirming their proximity on the pyrazole ring.

15N NMR Spectroscopy for Nitrogen Atom Characterization.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common than ¹H and ¹³C NMR, can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole ring. The two nitrogen atoms in the pyrazole ring are in different chemical environments and would therefore have distinct chemical shifts in the ¹⁵N NMR spectrum. This technique can help to confirm the tautomeric form of the pyrazole ring and provide insights into the electronic structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification.rsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. rsc.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups. A strong absorption band is typically observed in the region of 1650-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. Another important feature is the N-H stretching vibration of the pyrazole ring, which usually appears as a broad band in the range of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aldehyde are typically observed around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring will appear in the fingerprint region, generally between 1400 and 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3100-3500 (broad)
C-H Stretch (Aromatic/Aldehyde) 2800-3100
C=O Stretch (Aldehyde) 1650-1700
C=N, C=C Stretch (Pyrazole Ring) 1400-1600

Note: Wavenumbers are approximate and can vary based on the physical state of the sample.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.rsc.org

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. rsc.org For this compound, HRMS provides an accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its molecular formula, C₄H₃ClN₂O. The presence of the chlorine atom is also evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M+). This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ (for C₄H₄ClN₂O) 131.0061 131.0063

Note: The observed m/z may vary slightly depending on the instrument and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available information, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in peer-reviewed literature. This technique is crucial for unambiguously determining the solid-state structure, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.

Although crystallographic data is available for analogous compounds, such as 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.netnih.gov and 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, this information cannot be directly extrapolated to describe the crystal structure of the simpler this compound due to the significant influence of different substituents on the crystal packing and molecular geometry. The absence of a published crystal structure for this compound means that key details regarding its intermolecular interactions and solid-state conformation are not experimentally confirmed.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₄H₃ClN₂O, the theoretical elemental composition can be calculated based on its atomic weights.

Theoretical Elemental Composition

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 4 48.044 37.39
Hydrogen H 1.008 3 3.024 2.35
Chlorine Cl 35.453 1 35.453 27.59
Nitrogen N 14.007 2 28.014 21.80
Oxygen O 15.999 1 15.999 12.45

| Total | | | | 128.534 | 100.00 |

Despite the ability to calculate these theoretical values, a search of the scientific literature did not yield any published experimental results from the elemental analysis of this compound. Such experimental data is essential for confirming the purity and verifying the correct synthesis of the compound. Research articles on related pyrazole derivatives often include these analyses, presenting a comparison between the calculated and experimentally found percentages, but no such data is currently available for the specific title compound ekb.eg.

Beste gebruiker,

Na een uitgebreid onderzoek in diverse wetenschappelijke databases en literatuurbronnen, moet ik u informeren dat er momenteel geen specifieke gepubliceerde studies beschikbaar zijn die zich uitsluitend richten op de computationele en theoretische analyse van de chemische verbinding "3-Chloor-1H-pyrazool-4-carbaldehyde" zoals door u uiteengezet.

Hoewel de door u gevraagde onderzoeksmethoden, zoals Dichtheidsfunctionaaltheorie (DFT) berekeningen, Frontier Molecular Orbital (FMO) analyse, moleculaire docking simulaties en de studie van reactiviteitsdescriptoren, standaardpraktijken zijn binnen de computationele chemie voor de karakterisering van nieuwe moleculen, lijkt het erop dat deze specifieke analyses voor 3-Chloor-1H-pyrazool-4-carbaldehyde nog niet zijn uitgevoerd en/of gepubliceerd in de wetenschappelijke literatuur.

De zoekopdrachten hebben wel resultaten opgeleverd voor structureel vergelijkbare pyrazool-derivaten, wat aangeeft dat de methodologieën inderdaad worden toegepast op deze klasse van verbindingen. Echter, het extrapoleren van deze gegevens naar 3-Chloor-1H-pyrazool-4-carbaldehyde zou niet de wetenschappelijk accurate en specifieke informatie opleveren die u heeft aangevraagd.

Gezien de strikte eis om de verstrekte disposition te volgen en de focus uitsluitend op "3-Chloor-1H-pyrazool-4-carbaldehyde" te leggen, is het op dit moment niet mogelijk om een artikel te genereren dat voldoet aan uw specifieke wensen voor gedetailleerde, op onderzoek gebaseerde data voor deze verbinding.

Mocht u geïnteresseerd zijn in een algemener artikel over de computationele studies van chloor-gesubstitueerde pyrazool-4-carbaldehyden, waarin de door u genoemde methoden worden geïllustreerd aan de hand van voorbeelden uit de beschikbare literatuur, dan kan ik u daarbij van dienst zijn. Een dergelijk artikel zou de door u gewenste structuur kunnen volgen, maar zou dus niet exclusief over "3-Chloor-1H-pyrazool-4-carbaldehyde" gaan.

Ik dank u voor uw begrip.

Computational and Theoretical Investigations of 3 Chloro 1h Pyrazole 4 Carbaldehyde

Reactivity Descriptors and Conceptual DFT Studies

Electrophilicity and Nucleophilicity Indices

The reactivity of a chemical species is fundamentally governed by its ability to accept or donate electrons. Conceptual Density Functional Theory (DFT) provides a framework for quantifying these tendencies through reactivity indices such as electrophilicity and nucleophilicity. While specific DFT calculations for 3-Chloro-1H-pyrazole-4-carbaldehyde are not widely available in the public domain, the established methodologies allow for a predictive discussion of its reactivity.

The electrophilicity index (ω) , a measure of an electrophile's ability to accept electrons, and the nucleophilicity index (N) , which quantifies a nucleophile's electron-donating power, are crucial for predicting the outcomes of chemical reactions. For aldehydes, these indices can be determined through kinetic studies of oxidation and reduction reactions, which can then be correlated with theoretical calculations. Studies on related pyrazole-carbaldehyde derivatives have utilized DFT at levels such as B3LYP/6-311G(d,p) to calculate these and other reactivity descriptors, including ionization potential (IP), electron affinity (EA), chemical potential (μ), and hardness (η). researchgate.netjcsp.org.pk

For this compound, the presence of the electron-withdrawing chloro and aldehyde groups is expected to significantly influence its electrophilic and nucleophilic character. The chlorine atom at the 3-position and the formyl group at the 4-position would likely increase the electrophilicity of the pyrazole (B372694) ring, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the molecule would be diminished.

A comprehensive theoretical study would involve the calculation of these indices to provide a quantitative measure of its reactivity, allowing for comparisons with other aldehydes and heterocyclic compounds.

Vibrational Analysis and Spectroscopic Prediction

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a cornerstone of molecular structure elucidation. The vibrational modes of a molecule are unique to its structure, and their frequencies can be predicted with a high degree of accuracy using computational methods. DFT calculations are routinely employed to compute the harmonic vibrational frequencies of molecules, which, when appropriately scaled, show excellent agreement with experimental spectra.

For this compound, a theoretical vibrational analysis would predict the characteristic stretching and bending frequencies of its functional groups. Key vibrational modes would include:

N-H stretching: The N-H bond of the pyrazole ring would exhibit a characteristic stretching vibration.

C=O stretching: The carbonyl group of the aldehyde is expected to show a strong absorption in the IR spectrum.

C-Cl stretching: The carbon-chlorine bond will have a characteristic stretching frequency.

Ring vibrations: The pyrazole ring itself will have a series of complex vibrational modes.

Studies on structurally similar compounds, such as other substituted pyrazole-4-carbaldehydes, have demonstrated the utility of DFT calculations in assigning vibrational spectra. researchgate.net For instance, in a study on 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, DFT was used to understand its vibrational frequencies. researchgate.net Similarly, the FT-IR spectrum of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been characterized, providing a reference for the expected spectral regions of key functional groups. A theoretical analysis of this compound would provide a predicted spectrum that could aid in its experimental identification and characterization.

Electrostatic Surface Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a powerful visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. It provides a visual representation of the electrophilic and nucleophilic regions of a molecule, which is invaluable for predicting its intermolecular interactions and reactive sites. In an MESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas prone to nucleophilic attack.

For this compound, an MESP map would be expected to show:

A region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to protonation and interaction with electrophiles.

A region of positive potential around the hydrogen atom of the aldehyde group and the N-H proton of the pyrazole ring, highlighting their acidic nature.

The influence of the chlorine atom on the electrostatic potential of the pyrazole ring.

Computational studies on related pyrazole derivatives have effectively used MESP maps to predict their reactive behavior. jcsp.org.pk A theoretical investigation of this compound, including the generation of its MESP map, would offer a clear and intuitive picture of its reactivity, guiding the design of synthetic routes and the prediction of its interactions with biological targets.

Emerging Research Areas and Potential Applications in Materials Science and Catalysis

Application as Building Blocks in Organic Synthesis

3-Chloro-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. nih.govmdpi.com Its reactive aldehyde and chloro-substituted pyrazole (B372694) core allow for diverse chemical transformations.

The Vilsmeier-Haack reaction is a key method for the synthesis of pyrazole-4-carbaldehydes. nih.govresearchgate.netresearchgate.net This reaction involves the formylation of a suitable precursor, such as a hydrazone, using a Vilsmeier reagent (commonly a mixture of phosphoryl chloride and dimethylformamide). nih.govresearchgate.netmdpi.com For instance, 3-substituted pyrazole-4-carbaldehydes can be prepared from the semicarbazones of various ketones through this method. researchgate.net The reaction can be performed under standard conditions or with microwave activation. researchgate.net

Once synthesized, the aldehyde group of this compound can undergo various condensation reactions. It can react with active methylene (B1212753) compounds to form α,β-unsaturated ketones (chalcones). researchgate.netumich.edu These chalcones are themselves valuable intermediates for synthesizing other heterocyclic systems. umich.edu

Furthermore, the pyrazole ring can be functionalized. For example, N-heteroarylation of pyrazoles with compounds like 2,6-dibromopyridine (B144722) can be achieved using palladium catalysis, leading to the formation of mono- or disubstituted pyridine (B92270) derivatives. acs.org The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov

Notable Synthetic Applications:

Precursor(s)Reagents and ConditionsProduct(s)Reference(s)
HydrazonesVilsmeier-Haack reagent (POCl₃/DMF)Pyrazole-4-carbaldehydes nih.govresearchgate.netresearchgate.net
This compound, Aryl methyl ketonesBase catalyst (e.g., NaOH)Chalcones umich.edu
Pyrazoles, 2,6-DibromopyridinePd(OAc)₂/PPh₃, Base2-Bromo-6-(pyrazol-1-yl)pyridines, 2,6-Bis(pyrazol-1-yl)pyridines acs.org
α,β-Unsaturated aldehydes, Hydrazine (B178648)Subsequent dehydrogenationPyrazoles wikipedia.org
1,3-Diketones, HydrazineCondensation reactionSubstituted pyrazoles wikipedia.org

Role in the Development of Sensors and Organic Materials

The unique structural and electronic properties of pyrazole derivatives, including this compound, make them excellent candidates for the development of sensors and novel organic materials. rsc.orgnih.gov The pyrazole ring, being a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as a versatile ligand for metal ions. rsc.orgmdpi.com

This chelating ability is fundamental to the design of chemosensors. Pyrazole-based compounds can be functionalized with different moieties that enhance their complexing behavior and photophysical properties, making them suitable for detecting a wide range of metal ions through colorimetric or fluorescent methods. rsc.org For example, pyrazole derivatives have been successfully employed in the development of fluorescent probes for detecting ions such as Cu²⁺, Hg²⁺, and Al³⁺. rsc.org The pyrazole moiety often serves as a key coordination site in these sensors. rsc.orgnih.gov

In the realm of materials science, pyrazole-based compounds are utilized for their photophysical properties. Fused pyrazoles, due to their planar structures and extended π-conjugation, are attractive scaffolds for organic optoelectronic materials. rsc.org Nitrated pyrazoles have also gained attention as energetic materials due to their high heat of formation, density, and thermal stability. nih.gov

Integration into Organic Light-Emitting Diodes (OLEDs) and Semiconductors

The potential for pyrazole derivatives extends into the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and semiconductors. mdpi.com The products of the Vilsmeier-Haack reaction, including pyrazole-4-carbaldehydes, are considered versatile scaffolds for creating materials used in these advanced applications. mdpi.com

The electroluminescent properties of certain pyrazoline derivatives have been noted, highlighting their potential use in light-emitting devices. rsc.org The ability to tune the electronic properties of pyrazole-based molecules through synthetic modifications allows for the design of materials with specific energy levels, which is crucial for efficient charge transport and emission in OLEDs and organic semiconductors. nih.gov

Catalytic Applications and Use as Chiral Auxiliaries

Protic pyrazoles, which have an N-H group, have demonstrated significant utility as ligands in homogeneous catalysis. mdpi.com Their proton-responsive nature allows for metal-ligand cooperation, which can be crucial for catalytic activity. mdpi.com Palladium-catalyzed reactions, such as the N-heteroarylation of pyrazoles, showcase the role of these compounds in facilitating complex organic transformations. acs.org

While direct catalytic applications of this compound itself are less documented, its derivatives are key components in catalytic systems. The pyrazole scaffold can be incorporated into more complex ligand structures, such as pincer-type ligands, which have seen significant advancements in recent years. mdpi.com

In the context of asymmetric synthesis, chiral auxiliaries are employed to control the stereochemical outcome of a reaction. sigmaaldrich.com While pyrazole-based chiral auxiliaries are an area of ongoing research, the principle involves temporarily attaching a chiral pyrazole-containing molecule to a substrate to direct the formation of a specific stereoisomer. Sulfur-based chiral auxiliaries, for example, have shown superior performance in many asymmetric syntheses. scielo.org.mx

Future Research Directions for Functional Materials

The versatility of this compound and its derivatives points toward several promising avenues for future research in the development of functional materials.

Advanced Sensors: Further exploration of pyrazole-based ligands for the selective and sensitive detection of a broader range of analytes, including environmentally relevant pollutants and biologically important molecules, is a key area of interest. rsc.orgnih.gov

Organic Electronics: The design and synthesis of novel pyrazole-containing polymers and small molecules with optimized electronic and photophysical properties for high-performance OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) remain a significant goal. mdpi.comrsc.org

Catalysis: The development of new pyrazole-based catalysts, including those for asymmetric synthesis and sustainable chemical processes, holds considerable potential. acs.orgmdpi.com This includes designing more efficient and recyclable catalytic systems.

Smart Materials: Investigating the incorporation of pyrazole derivatives into "smart" materials that respond to external stimuli (e.g., light, pH, temperature) could lead to applications in areas such as drug delivery and responsive coatings.

The continued exploration of the rich chemistry of this compound will undoubtedly lead to the discovery of new materials with novel and enhanced functionalities.

Q & A

Q. Primary techniques :

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while pyrazole protons resonate at δ 6.5–8.5 ppm .
  • IR spectroscopy : A strong C=O stretch (~1680–1700 cm⁻¹) confirms the aldehyde group .
    Addressing contradictions :
  • Dynamic NMR : Resolves tautomeric equilibria (e.g., keto-enol forms) by analyzing temperature-dependent shifts.
  • X-ray crystallography : Provides unambiguous confirmation if NMR data is ambiguous due to polymorphism .

How do substituents on the pyrazole ring influence the reactivity and biological activity of this compound derivatives?

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., oxime formation) .
  • Aryloxy substituents at the 5-position improve stability against hydrolysis, making derivatives suitable for pharmaceutical intermediates (e.g., antimicrobial agents) .
  • Methyl groups at the 1- or 3-position sterically hinder undesired dimerization .

What strategies can mitigate challenges in crystallizing this compound derivatives?

  • Solvent selection : Use mixed solvents (e.g., CHCl₃/hexane) to slow crystallization and improve crystal quality .
  • Temperature gradients : Gradual cooling from 50°C to RT reduces lattice defects .
  • Seeding : Introduce microcrystals of a known polymorph to guide nucleation .

How should researchers handle discrepancies between computational predictions and experimental data for this compound?

  • Re-evaluate computational parameters : Ensure DFT methods (e.g., B3LYP/6-311+G(d,p)) account for solvent effects and dispersion forces .
  • Validate force fields : Compare experimental vs. calculated vibrational spectra (IR/Raman) to identify systematic errors .
  • Cross-check databases : Use the Cambridge Structural Database (CSD) to benchmark bond lengths/angles against analogous structures .

What are the best practices for ensuring reproducibility in multi-step syntheses involving this compound?

  • Detailed reaction logs : Record exact equivalents, solvent grades, and stirring rates .
  • In-line monitoring : Employ techniques like FTIR or HPLC to track intermediate formation .
  • Batch consistency : Use standardized reagents (e.g., DMF dried over molecular sieves) to minimize variability .

How can researchers leverage this compound as a building block for heterocyclic hybrids (e.g., triazole-pyrazole systems)?

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine derivatives yields triazole hybrids .
  • Oxime formation : React with hydroxylamine to generate oxime intermediates, which can undergo further functionalization (e.g., O-acylation) .
  • Cross-coupling : Suzuki-Miyaura reactions enable aryl group introduction at the 5-position .

What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste disposal : Quench residual POCl₃ with ice-cold ethanol before neutralization .

How can advanced researchers resolve contradictions in reported biological activities of pyrazole-carbaldehyde derivatives?

  • Dose-response studies : Confirm activity trends across multiple concentrations (e.g., IC₅₀ values) .
  • Target validation : Use CRISPR/Cas9 knockout models to verify specificity .
  • Meta-analysis : Compare structural motifs (e.g., substituent patterns) across published datasets to identify SAR trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.